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Introduction
The accessibility of chromatin is a key determinant of gene expression and cellular function.

The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a powerful

technique used to map genome-wide chromatin accessibility.[1][2] SR-4370 is a potent and

selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and

HDAC3.[3] By inhibiting these enzymes, SR-4370 is expected to increase histone acetylation,

leading to a more open chromatin structure. This application note provides a detailed protocol

for utilizing ATAC-seq to investigate the effects of SR-4370 on chromatin accessibility.

Mechanism of Action of SR-4370
SR-4370 is a benzoylhydrazide-class HDAC inhibitor with high selectivity for class I HDACs. It

exhibits potent inhibitory activity against HDAC1, HDAC2, and especially HDAC3, with IC50

values in the nanomolar to low micromolar range.[3] HDACs are enzymes that remove acetyl

groups from histone proteins, leading to chromatin compaction and transcriptional repression.

By inhibiting HDACs, SR-4370 promotes histone hyperacetylation, which neutralizes the

positive charge of histones, thereby relaxing the chromatin structure and making it more

accessible to transcription factors and the transcriptional machinery.[4] An abstract from a study

on prostate cancer cells has shown that treatment with SR-4370 alters chromatin states, as

measured by ATAC-seq.[5][6]
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Signaling Pathway of SR-4370 in Modulating
Chromatin Accessibility
The following diagram illustrates the signaling pathway through which SR-4370 is proposed to

modulate chromatin accessibility.
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Caption: SR-4370 inhibits HDAC1/2/3, leading to increased histone acetylation, open

chromatin, and altered gene transcription.

Experimental Protocol: ATAC-seq with SR-4370
Treatment
This protocol is designed for cultured mammalian cells and should be optimized for specific cell

types and experimental conditions.

I. Cell Culture and SR-4370 Treatment
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic

growth phase at the time of treatment.

SR-4370 Preparation: Prepare a stock solution of SR-4370 in DMSO. The final DMSO

concentration in the cell culture medium should not exceed 0.1%.

Treatment: Treat cells with the desired concentration of SR-4370. A concentration range of

0.1 µM to 5 µM can be a starting point, based on the known IC50 values.[3] An untreated

control (vehicle-only, e.g., 0.1% DMSO) must be included.

Incubation: Incubate the cells for a specific duration. A time course of 6, 12, and 24 hours is

recommended to assess both early and late effects on chromatin accessibility.

Cell Harvesting: After treatment, harvest the cells by trypsinization or scraping, followed by

centrifugation. Wash the cell pellet with cold 1X PBS.

II. ATAC-seq Protocol
This protocol is adapted from standard ATAC-seq procedures.[7][8][9]

Cell Lysis:

Resuspend 50,000 cells in 50 µL of cold lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl,

3 mM MgCl2, 0.1% NP-40, 0.1% Tween-20, and 0.01% Digitonin).

Pipette up and down gently 3 times to lyse the cells.
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Incubate on ice for 3 minutes.

Wash out the lysis buffer by adding 1 mL of cold wash buffer (10 mM Tris-HCl pH 7.4, 10

mM NaCl, 3 mM MgCl2, 0.1% Tween-20) and inverting the tube 3 times.

Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.

Carefully remove the supernatant.

Transposition Reaction:

Prepare the transposition reaction mix:

25 µL 2x Tagmentation DNA (TD) Buffer

2.5 µL Tagmentation DNA Enzyme 1 (TDE1, Tn5 Transposase)

22.5 µL Nuclease-free water

Resuspend the nuclei pellet in 50 µL of the transposition reaction mix.

Incubate at 37°C for 30 minutes in a thermomixer with shaking at 1,000 rpm.

DNA Purification:

Immediately after transposition, purify the DNA using a Qiagen MinElute PCR Purification

Kit or similar column-based purification kit.

Elute the DNA in 10 µL of elution buffer.

PCR Amplification:

Prepare the PCR reaction mix:

10 µL Tagmented DNA

2.5 µL 25 µM PCR Primer 1

2.5 µL 25 µM PCR Primer 2
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25 µL NEBNext High-Fidelity 2X PCR Master Mix

10 µL Nuclease-free water

Perform PCR amplification with an initial 5 cycles. To determine the additional number of

cycles, a qPCR side reaction is recommended to avoid library saturation.

PCR cycling conditions:

72°C for 5 min

98°C for 30 sec

5 cycles of: 98°C for 10 sec, 63°C for 30 sec, 72°C for 1 min

Hold at 4°C

Library Purification and Quantification:

Purify the amplified library using AMPure XP beads to remove primer-dimers and large

fragments. A double-sided bead purification is recommended.

Assess the library quality and size distribution using an Agilent Bioanalyzer.

Quantify the library concentration using a Qubit fluorometer.

Sequencing:

Sequence the libraries on an Illumina sequencing platform using paired-end sequencing.

Data Presentation and Expected Results
The primary output of an ATAC-seq experiment is a set of genomic coordinates corresponding

to open chromatin regions, or "peaks." Treatment with SR-4370 is expected to alter the

chromatin accessibility landscape.

Quantitative Data Summary
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The following tables provide an example of how to summarize the quantitative data from an

ATAC-seq experiment comparing untreated and SR-4370-treated cells. The values are

hypothetical and should be replaced with experimental data.

Table 1: ATAC-seq Library Quality Control Metrics

Sample Total Reads
Mapped Reads
(%)

Mitochondrial
Reads (%)

Fraction of
Reads in
Peaks (FRiP)

Untreated

Control
55,000,000 95.2% 15.8% 0.35

SR-4370 Treated 58,000,000 96.1% 14.5% 0.42

Table 2: Summary of ATAC-seq Peak Calling

Sample Number of Peaks Mean Peak Width (bp)

Untreated Control 85,000 250

SR-4370 Treated 98,000 265

Table 3: Differential Accessibility Analysis

Comparison

Number of
Differentially
Accessible
Regions (DARs)

Number of More
Accessible
Regions

Number of Less
Accessible
Regions

SR-4370 vs. Control 12,500 7,800 4,700

Experimental Workflow Diagram
The following diagram outlines the complete experimental and data analysis workflow for this

study.
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Caption: Workflow for ATAC-seq with SR-4370 treatment and subsequent data analysis.
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Data Analysis and Interpretation
A standard ATAC-seq data analysis workflow should be followed.[10][11] This includes:

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

Alignment: Align the reads to a reference genome.

Peak Calling: Identify regions of open chromatin (peaks) using a peak caller such as

MACS2.

Differential Accessibility Analysis: Compare the peak profiles between SR-4370-treated and

untreated samples to identify differentially accessible regions (DARs).

Annotation and Functional Analysis: Annotate the DARs to nearby genes and perform

functional enrichment analysis (e.g., GO term and pathway analysis) to understand the

biological processes affected by SR-4370 treatment.

Motif Analysis: Identify transcription factor binding motifs that are enriched in the DARs to

infer which transcription factors may be involved in the observed changes in chromatin

accessibility.

Conclusion
This application note provides a comprehensive framework for investigating the impact of the

HDAC inhibitor SR-4370 on chromatin accessibility using ATAC-seq. The detailed protocol and

data analysis guidelines will enable researchers to effectively design, execute, and interpret

experiments aimed at understanding the epigenetic mechanisms of SR-4370. The expected

outcomes will provide valuable insights into the role of class I HDACs in regulating chromatin

structure and gene expression, which is critical for drug development and basic research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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